Superior ODCase Binding Affinity of 4-Thio-UMP vs. UMP and 2-Thio-UMP
In a study of orotidine-5'-monophosphate decarboxylase (ODCase) binding, 4-Thiouridine-5'-monophosphate (4-Thio-UMP) demonstrated a dissociation constant (Kd) of 1.5 x 10⁻⁶ M⁻¹, which is a markedly stronger affinity compared to its unsulfurized parent compound UMP (Kd = 2.0 x 10⁻⁴ M⁻¹) and the positional isomer 2-Thio-UMP (Kd = 2.3 x 10⁻⁵ M⁻¹) [1]. This trend of superior binding was corroborated by independent enzyme inhibition data where 4-Thio-UMP acted as a stronger inhibitor than UMP, while the 2-thio-substituted analog showed a Ki value virtually identical to that of UMP [2].
| Evidence Dimension | ODCase Binding Affinity (Dissociation Constant) and Relative Inhibitory Potency |
|---|---|
| Target Compound Data | 4-Thio-UMP: Kd = 1.5 x 10⁻⁶ M⁻¹; Stronger inhibitor than UMP |
| Comparator Or Baseline | UMP: Kd = 2.0 x 10⁻⁴ M⁻¹; 2-Thio-UMP: Kd = 2.3 x 10⁻⁵ M⁻¹; Ki virtually identical to UMP |
| Quantified Difference | 4-Thio-UMP binds ~133-fold tighter than UMP and ~15-fold tighter than 2-Thio-UMP to ODCase |
| Conditions | ODCase enzyme assay; published dissociation constants (Kd) for nucleotide-ODCase complexes; inhibition constants measured with yeast ODCase |
Why This Matters
Procurement of 4-Thio-UMP is essential for studies requiring potent ODCase inhibition or high-affinity binding, as the 2-thio isomer and canonical UMP cannot achieve the same affinity at equivalent concentrations.
- [1] Figure 10. Dissociation constants for UMP derivatives bound by ODCase. PMC2525794. View Source
- [2] Smiley, J. A., & Saleh, L. (1999). Active Site Probes for Yeast OMP Decarboxylase: Inhibition Constants of UMP and Thio-Substituted UMP Analogues and Greatly Reduced Activity toward CMP-6-Carboxylate. Bioorganic Chemistry, 27(4), 297-306. View Source
